4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Description

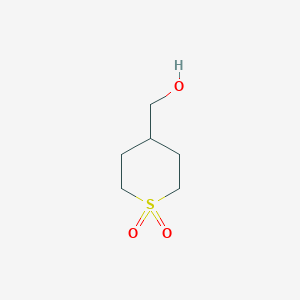

4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a six-membered thiopyran ring with a hydroxymethyl (-CH2OH) substituent at the 4-position and two sulfone (S=O) groups at the 1,1-positions. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxymethyl group and the electron-withdrawing sulfone moieties.

Propriétés

IUPAC Name |

(1,1-dioxothian-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c7-5-6-1-3-10(8,9)4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCOGBJQBIIEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473254-28-3 | |

| Record name | 4-(hydroxymethyl)-1lambda6-thiane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydroxymethylation of Tetrahydro-2H-thiopyran 1,1-dioxide

The most common and direct synthetic route to 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is the hydroxymethylation of tetrahydro-2H-thiopyran 1,1-dioxide using formaldehyde or paraformaldehyde under controlled conditions.

- Reagents: Formaldehyde or paraformaldehyde

- Catalysts/Conditions: Basic conditions or suitable catalysts to facilitate hydroxymethylation

- Temperature: Moderate, typically 25–50°C

- Solvents: Methanol or ethanol are preferred to enhance solubility and reduce side reactions

- Reaction Time: Variable, optimized for maximum yield and purity

This method allows selective introduction of the hydroxymethyl group at the 4-position of the thiopyran ring, preserving the 1,1-dioxide functionality on sulfur.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Formaldehyde source | Formaldehyde or paraformaldehyde | Paraformaldehyde preferred for stability |

| Catalyst | Base (e.g., NaOH) or acid catalyst | Controls reaction rate and selectivity |

| Temperature | 25–50°C | Avoids decomposition or side reactions |

| Solvent | Methanol, ethanol | Facilitates reaction and purification |

| Reaction time | Several hours | Monitored by TLC or HPLC |

| Yield | Moderate to high (60–85%) | Depends on catalyst and conditions |

Oxidation of Tetrahydrothiopyran-3-methanol Derivatives

An alternative approach involves the oxidation of tetrahydrothiopyran-3-methanol or related thiopyran alcohols to the corresponding 1,1-dioxide derivatives.

- Oxidizing Agents: Hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid)

- Solvent: Often carried out in organic solvents such as acetic acid or dichloromethane

- Conditions: Reflux or controlled temperature to ensure complete oxidation without over-oxidation

- Purification: Crystallization or chromatographic methods

This method is more commonly used for preparing related thiopyran derivatives but can be adapted for the target compound.

Industrial Scale Production

Industrial synthesis typically scales the hydroxymethylation process with optimizations:

- Use of continuous flow reactors for better control of reaction parameters

- Advanced purification techniques such as crystallization and chromatography to achieve high purity

- Use of green chemistry principles to minimize waste and improve safety

Detailed Research Findings

Reaction Mechanism Insights

- Hydroxymethylation proceeds via nucleophilic attack of the thiopyran ring at the electrophilic formaldehyde carbon, facilitated by base catalysis.

- The sulfur dioxide moiety (1,1-dioxide) stabilizes the ring and influences regioselectivity.

- Controlled pH and temperature are critical to avoid polymerization of formaldehyde or side reactions.

Yield and Purity Optimization

- Use of paraformaldehyde reduces formaldehyde volatility and improves handling.

- Methanol as solvent enhances solubility and reaction rate.

- Reaction monitoring by HPLC or NMR ensures endpoint detection and purity assessment.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroxymethylation (basic) | Formaldehyde, base, methanol, 25–50°C | 70–85 | >95 | Simple, direct, scalable | Requires careful pH control |

| Oxidation of thiopyran alcohol | H2O2 or peracid, organic solvent, reflux | 60–75 | >90 | High selectivity for oxidation | Longer reaction times |

| Industrial continuous flow | Formaldehyde, catalyst, flow reactor | 80–90 | >98 | High throughput, reproducible | Requires specialized equipment |

Summary Table of Key Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Starting Material | Tetrahydro-2H-thiopyran 1,1-dioxide |

| Hydroxymethylating Agent | Formaldehyde or paraformaldehyde |

| Catalyst | Base (e.g., NaOH) or acid catalyst |

| Solvent | Methanol, ethanol |

| Temperature Range | 25–50°C |

| Reaction Time | Several hours |

| Typical Yield | 70–85% |

| Purification | Crystallization, chromatography |

Analyse Des Réactions Chimiques

Types of Reactions

4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids or aldehydes.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Sulfides.

Substitution: Ethers, esters.

Applications De Recherche Scientifique

Organic Synthesis

4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide serves as an important intermediate in organic synthesis. It is utilized in the construction of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions.

Medicinal Chemistry

Research indicates that this compound may exhibit potential biological activities, particularly in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydrothiopyran compounds possess significant antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Research : The compound is being investigated for its potential anticancer properties, with ongoing studies exploring its mechanisms of action against various cancer cell lines .

Material Science

In material science, this compound is explored for its role in developing novel materials. Its unique chemical structure allows it to be incorporated into polymers and nanomaterials, which can lead to enhanced material properties such as increased strength or improved thermal stability .

Case Study 1: Antibacterial Properties

A study published in the Journal of Medicinal Chemistry demonstrated the antibacterial efficacy of derivatives of tetrahydrothiopyran against resistant bacterial strains. The research highlighted how modifications at the hydroxymethyl position significantly influenced antibacterial potency .

Case Study 2: Synthesis and Reactivity

Research conducted on the synthesis of functionalized thiopyrans indicated that this compound could be synthesized through various routes, showing versatility in its application as a building block for complex organic molecules .

Data Table: Comparison of Biological Activities

Mécanisme D'action

The mechanism of action of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations at the 4-Position

The 4-position of the thiopyran ring is a critical site for modulating chemical reactivity and biological activity. Below is a comparative analysis of substituents:

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on structural similarity to analogs.

Key Observations:

- Solubility : The hydroxymethyl derivative likely exhibits higher aqueous solubility compared to the ketone (C=O) or ester (-COOCH3) analogs due to hydrogen bonding from the -OH group .

- Reactivity: The amine (-NH2) and aminomethyl (-CH2NH2) derivatives are more nucleophilic, making them suitable for coupling reactions in drug synthesis .

- Stability: Sulfone groups enhance oxidative stability, but the hydrochloride salt of the aminomethyl derivative offers additional shelf-life advantages .

Key Findings:

Activité Biologique

4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a modulator of G-protein coupled receptors (GPCRs). This article delves into its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiopyran ring structure, which contributes to its biological properties. The compound's molecular formula is , with a molecular weight of approximately 162.21 g/mol .

The compound acts primarily as a GPR40 agonist , influencing insulin secretion and lipid metabolism. GPR40 is a member of the GPCR family that responds to medium and long-chain free fatty acids (FFAs). Activation of GPR40 has been shown to enhance glucose-stimulated insulin secretion (GSIS), making it a target for treating metabolic disorders such as obesity and type 2 diabetes .

1. Insulin Secretion Modulation

Studies indicate that compounds similar to this compound can significantly increase insulin levels in vivo. Research involving animal models demonstrated that GPR40 activation leads to improved glucose tolerance and reduced hyperglycemia .

3. Cytotoxic Effects

Preliminary cytotoxicity assessments have been conducted using human monocyte cell lines. The cytotoxicity was evaluated through the MTT assay, revealing varying degrees of cell viability reduction upon exposure to different concentrations of the compound . This suggests potential applications in cancer therapeutics, although further research is necessary to establish specific efficacy.

Case Studies

Case Study 1: GPR40 Agonism in Diabetes Treatment

A study highlighted the role of GPR40 agonists in enhancing insulin secretion in diabetic mice. The administration of a GPR40 agonist led to significant reductions in blood glucose levels and improved overall metabolic profiles . This positions compounds like this compound as promising candidates for diabetes management.

Case Study 2: Antiparasitic Activity

In related research on thiochromen derivatives, compounds with similar structures exhibited significant antiparasitic activity against Leishmania species by inducing reactive oxygen species (ROS) production within the parasites, leading to cell death . This mechanism may also be relevant for exploring the biological activity of this compound against other pathogens.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for confirming the structure of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide?

- Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. For example, -NMR can confirm the hydroxymethyl group (δ ~3.5–4.5 ppm) and sulfone groups (δ ~2.4–3.5 ppm for adjacent CH groups), as seen in analogous thiopyran derivatives . Elemental analysis (C, H, N, S) should align with the molecular formula CHOS (calculated values: C 44.98%, H 6.02%, S 19.07%) .

Q. How should this compound be safely handled and stored in laboratory settings?

- Methodological Answer : Store in a dry, airtight container at room temperature (RT) to prevent hydrolysis or oxidation. Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319). Avoid inhalation of dust (H335) by working in a fume hood. Spills should be swept into a closed container and disposed via approved waste protocols .

Advanced Research Questions

Q. What synthetic strategies are effective for preparing this compound with high purity?

- Methodological Answer : A multi-step synthesis starting from tetrahydrothiopyran-4-one 1,1-dioxide (CAS 1072-72-6) is common. Hydroxymethylation can be achieved via Grignard or nucleophilic addition. For example, using formaldehyde under basic conditions (e.g., KOH/THF) followed by purification via column chromatography (SiO, ethyl acetate/hexane) yields >95% purity . Monitor reaction progress via TLC (R ~0.3 in 1:1 EtOAc/hexane).

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point)?

- Methodological Answer : Variations in melting points (e.g., 138–138.5°C vs. literature values) often arise from impurities or polymorphic forms. Recrystallize the compound from ethanol/water (3:1) and compare DSC thermograms. Cross-validate purity via HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) .

Q. What are the implications of substituent variations on the reactivity of this compound?

- Methodological Answer : Substituents on the thiopyran ring (e.g., hydroxymethyl vs. nitrile) alter electronic and steric effects. For instance, electron-withdrawing groups (e.g., sulfone) enhance ring stability but reduce nucleophilic reactivity. Computational studies (DFT, Fukui indices) can predict regioselectivity in derivatization reactions .

Q. How to optimize reaction conditions to minimize side products during synthesis?

- Methodological Answer : Side products (e.g., over-oxidized sulfones) can be mitigated by controlling reaction temperature and stoichiometry. For hydroxymethylation, use a 1.2:1 molar ratio of formaldehyde to thiopyran precursor at 0°C to prevent di-addition. Catalyst screening (e.g., CeCl vs. MgBr) may improve selectivity .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl) or tautomerism. For example, the hydroxymethyl group’s δ value shifts upfield in polar solvents. Validate assignments via 2D NMR (HSQC, HMBC) and compare with simulated spectra (e.g., ACD/Labs or MNova) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.